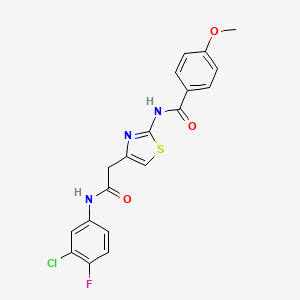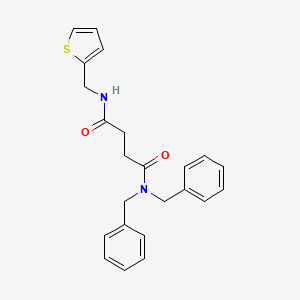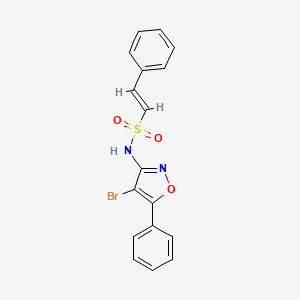
(E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
The (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain kinases, which can prevent the growth and proliferation of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide in lab experiments is its ability to inhibit the activity of certain kinases, which can be useful in studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is that it can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide. One area of research is the development of new derivatives of this compound with improved properties and reduced toxicity. Another area of research is the study of the mechanism of action of this compound in more detail, which can lead to the development of new drugs and therapies for various diseases. Additionally, this compound can be studied for its potential use in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide involves the reaction of 4-bromo-5-phenyl-1,2-oxazole-3-amine and 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
The (E)-N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide compound has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and other diseases. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-15-16(14-9-5-2-6-10-14)23-19-17(15)20-24(21,22)12-11-13-7-3-1-4-8-13/h1-12H,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLNKPFZQFDMEM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NOC(=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NOC(=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-5-phenyl-1,2-oxazol-3-yl)-2-phenylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

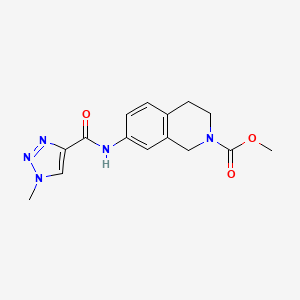
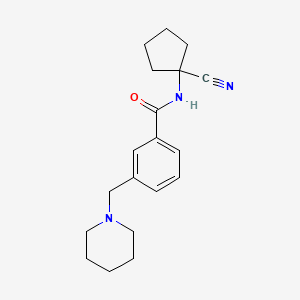

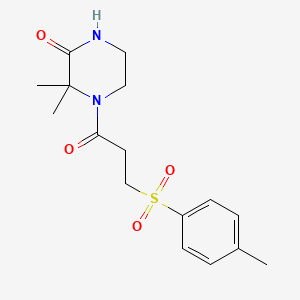
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2763868.png)
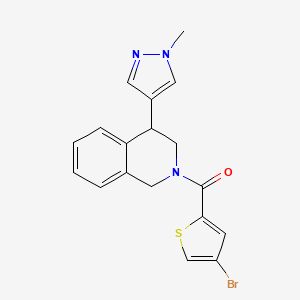


![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2763874.png)
